2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide - 1903881-91-3

2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide

Catalog Number: EVT-2796400
CAS Number: 1903881-91-3
Molecular Formula: C19H22N4O4
Molecular Weight: 370.409
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetyl]glycine

Compound Description: This compound, also known as cefdinir, is a third-generation cephalosporin antibiotic. [] It exhibits broad-spectrum activity against gram-positive and gram-negative bacteria. []

Relevance: While not directly structurally similar to 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide, cefdinir is discussed in the context of relative retention time in a paper that also discusses the synthesis of Azilsartan Kamedoxomil, a compound with structural features similar to the target compound. [] The paper uses cefdinir as a reference standard in chromatographic analysis, highlighting a potential research connection between these different chemical classes. []

(±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine (IPR-1)

Compound Description: This compound was identified through virtual screening targeting the urokinase receptor (uPAR). [] Initial studies indicate it has potential anti-cancer activity against breast cancer cells, but further investigation revealed less favorable biochemical properties. []

Relevance: IPR-1 shares the benzo[d][1,3]dioxol-5-yl moiety with 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide. [] This structural similarity suggests a potential shared starting material or synthetic route and might indicate overlapping biological activities.

N-(3,5-dimethylphenyl)-1-(4-isopropylphenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide (IPR-69)

Compound Description: This compound emerged from the same virtual screening for uPAR inhibitors as IPR-1. [] IPR-69 demonstrated promising anti-breast cancer properties, including inhibition of invasion, migration, adhesion, and angiogenesis, along with cell growth inhibition and apoptosis induction. [] Favorable biochemical and pharmacokinetic properties make IPR-69 a promising lead compound for further development. []

Relevance: Although not possessing the same core structure as 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide, IPR-69 incorporates a piperidine ring, a common structural motif in medicinal chemistry. [] The presence of a piperidine ring in both compounds suggests potential shared biological targets or pharmacological properties.

2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-isopropyl-phenylsulfonyl)-2-(6-methyl-2-propylpyridin-3-yloxy)-acetamide hydrochloride (PABSA)

Compound Description: PABSA is a potent non-peptide endothelin receptor antagonist. [] It shows high affinity for the ET(A) receptor and weaker affinity for the ET(B) receptor, demonstrating potent inhibition of endothelin-mediated vasoconstriction. [] PABSA has a long duration of action in vivo and is considered a potential therapeutic agent for endothelin-related diseases. []

Relevance: PABSA, like the target compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide, contains the benzo[d][1,3]dioxol-5-yl substituent. [] This structural commonality suggests that both compounds may share a similar starting material or synthetic pathway.

2-[4-(8-methyl-2-oxo-4H-benzo[d][1,3]oxazin-1-yl)piperidin-1-yl]-N-(9-oxo-9H-fluoren-3-yl)acetamide (5p)

Compound Description: Compound 5p is a potent and selective antagonist of the neuropeptide Y5 (NPY Y5) receptor. [] It shows nanomolar binding affinity for the NPY Y5 receptor and effectively antagonizes forskolin-induced cyclic AMP production. [] In vivo studies demonstrated its efficacy in reducing food intake in rodents, highlighting its potential as a therapeutic agent for obesity. []

Relevance: Compound 5p shares the piperidine ring with 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide, indicating a potential for similar binding properties and pharmacological profiles. [] The common piperidine moiety suggests that these compounds could interact with similar biological targets, even if their ultimate mechanisms of action differ.

3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid (VX-809)

Compound Description: VX-809 is a small molecule corrector that partially restores the function and processing of the mutated protein F508del-CFTR, which is associated with cystic fibrosis. [] VX-809 improves the trafficking and chloride transport function of F508del-CFTR but does not fully correct its thermal instability. [] It shows potential for synergistic effects when combined with other correctors, such as IsoLAB. []

Relevance: VX-809, similar to 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide, contains a benzo[d][1,3]dioxol-5-yl group, suggesting potential similarities in their chemical synthesis or pharmacological properties. [] The shared benzo[d][1,3]dioxol-5-yl moiety indicates a potential for similar binding interactions with biological targets, although their specific mechanisms of action might be distinct.

Properties

CAS Number

1903881-91-3

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]acetamide

Molecular Formula

C19H22N4O4

Molecular Weight

370.409

InChI

InChI=1S/C19H22N4O4/c1-12-8-17(24)22-19(20-12)23-6-4-14(5-7-23)21-18(25)10-13-2-3-15-16(9-13)27-11-26-15/h2-3,8-9,14H,4-7,10-11H2,1H3,(H,21,25)(H,20,22,24)

InChI Key

HUAVREFIKLJXGH-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)CC3=CC4=C(C=C3)OCO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.